molecular formula C12H15NO B13915287 1-Benzyl-3,3-dimethylazetidin-2-one

1-Benzyl-3,3-dimethylazetidin-2-one

Cat. No.: B13915287
M. Wt: 189.25 g/mol
InChI Key: HJZDKZMSDOXSNM-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-dimethyl-azetidin-2-one is a four-membered heterocyclic compound belonging to the azetidinone family. This compound is characterized by its unique structure, which includes a benzyl group attached to the nitrogen atom and two methyl groups at the 3-position of the azetidinone ring. The azetidinone ring is a β-lactam, which is a core structure in many biologically active molecules, including antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethyl-azetidin-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of N-benzyl-3,3-dimethyl-2-aminopropanoic acid with a dehydrating agent can lead to the formation of the azetidinone ring. Another method involves the use of enolate chemistry, where the enolate of a suitable precursor undergoes cyclization to form the azetidinone ring .

Industrial Production Methods: Industrial production of 1-benzyl-3,3-dimethyl-azetidin-2-one typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3-dimethyl-azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The azetidinone ring can undergo substitution reactions, particularly at the nitrogen atom or the benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

1-Benzyl-3,3-dimethyl-azetidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of β-lactam antibiotics.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the synthesis of various industrial chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-benzyl-3,3-dimethyl-azetidin-2-one involves its interaction with specific molecular targets. For instance, as a β-lactam, it can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. The compound’s structure allows it to fit into the active site of these proteins, disrupting their normal function .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3,3-dimethyl-azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and dimethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-benzyl-3,3-dimethylazetidin-2-one

InChI

InChI=1S/C12H15NO/c1-12(2)9-13(11(12)14)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

HJZDKZMSDOXSNM-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1=O)CC2=CC=CC=C2)C

Origin of Product

United States

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